

CART(55-102)(rat) interaction with leptin and neuropeptide Y

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An In-depth Technical Guide on the Interaction of Cocaine- and Amphetamine-Regulated Transcript (55-102) with Leptin and Neuropeptide Y in the Rat Brain

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The intricate network governing energy homeostasis involves a delicate interplay of neuropeptides within the hypothalamus. This technical guide delves into the core interactions between the anorexigenic peptide, Cocaine- and Amphetamine-Regulated Transcript (CART) 55-102, the adiposity signal leptin, and the potent orexigenic Neuropeptide Y (NPY) in the rat model. Leptin, secreted by adipose tissue, modulates hypothalamic neurons by upregulating the expression of CART and downregulating NPY, thus promoting satiety. CART(55-102) exerts its appetite-suppressing effects, in part, by directly opposing the actions of NPY. Intracerebroventricular administration of CART(55-102) not only inhibits normal and starvation-induced feeding but also completely blocks the feeding response induced by NPY.[1][2] This document provides a comprehensive overview of the signaling pathways, quantitative effects, and key experimental protocols used to elucidate these critical interactions, offering a foundational resource for research and therapeutic development in the context of metabolic disorders.

Introduction: Key Peptides in Energy Homeostasis



The regulation of food intake and energy balance is a complex process orchestrated by the central nervous system, particularly the hypothalamus. Three key players in this regulatory network are leptin, Neuropeptide Y (NPY), and the Cocaine- and Amphetamine-Regulated Transcript (CART).

- Leptin: An adipokine hormone, leptin signals the status of peripheral energy stores to the brain. Circulating leptin levels are proportional to body fat mass and act on hypothalamic receptors to reduce food intake and increase energy expenditure.[3][4]
- Neuropeptide Y (NPY): NPY is one of the most potent orexigenic (appetite-stimulating)
 peptides identified.[5] It is synthesized predominantly in the arcuate nucleus (ARC) of the
 hypothalamus and its release stimulates feeding behavior.[4]
- CART(55-102): Originally identified as a transcript upregulated by psychostimulants, CART-derived peptides, particularly CART(55-102), function as anorexigenic (appetite-suppressing) neurotransmitters.[1] They are co-expressed with pro-opiomelanocortin (POMC) in a distinct population of ARC neurons.[3][5]

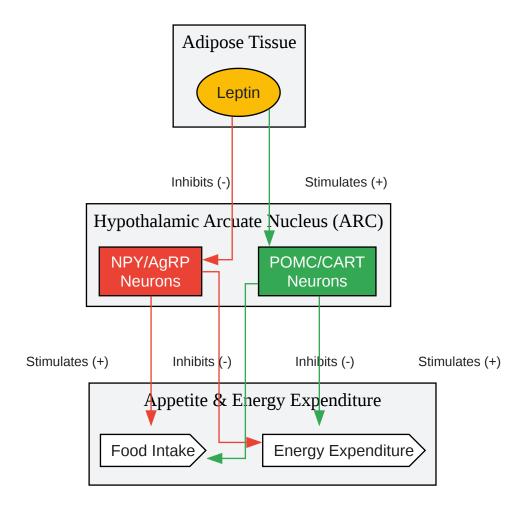
Leptin's Dual Regulation of Hypothalamic CART and NPY

Leptin exerts its influence on energy balance by reciprocally regulating two distinct neuronal populations within the arcuate nucleus (ARC).[3]

- Stimulation of POMC/CART Neurons: Leptin activates neurons that co-express POMC and CART.[3][6] This leads to the release of α-melanocyte-stimulating hormone (α-MSH), a POMC product, and CART peptides, both of which promote satiety. Leptin administration increases CART mRNA expression in the ARC.[3][7] In animal models with defective leptin signaling, CART mRNA is nearly absent in this region.[1]
- Inhibition of NPY/AgRP Neurons: Simultaneously, leptin inhibits an adjacent population of neurons that co-express NPY and Agouti-related protein (AgRP), another orexigenic peptide.
 [3][7] Leptin acts centrally to decrease NPY synthesis and its concentration in the ARC and its projection areas like the paraventricular nucleus (PVN).[4][8]



This dual action forms a critical homeostatic loop where high energy stores (indicated by high leptin) suppress appetite-stimulating pathways while activating appetite-suppressing ones.



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Figure 1. Leptin's regulation of hypothalamic neurons in the arcuate nucleus.

CART(55-102) and Neuropeptide Y: An Antagonistic Interaction

A key mechanism of CART's anorexigenic action is its direct functional opposition to the NPY system.

 Blocking NPY-Induced Feeding: Intracerebroventricular (ICV) administration of CART(55-102) potently blocks the robust feeding response induced by NPY administration.[1][2] This



indicates that CART can override one of the strongest orexigenic signals in the brain.

• Modulation of Neuropeptide Release: The interaction is complex and appears to involve reciprocal regulation. In vitro studies using rat hypothalamic explants have shown that while NPY can increase the release of CART(55-102), CART(55-102) administration also leads to a significant increase in NPY release.[5][9] This suggests a potential feedback loop, though the predominant physiological effect of central CART administration remains anorexigenic.[5] This orexigenic effect observed in vitro or with direct injection into specific nuclei like the PVN might be due to stimulation of local orexigenic neuropeptide release, contrasting with the overall appetite suppression seen with broader ICV administration.[9][10]

Signaling Pathways

While a specific receptor for CART has not yet been definitively cloned, evidence points towards a G-protein-coupled receptor (GPCR) mechanism.

- Gi/o-Coupled Receptor: Studies in hippocampal neurons have shown that CART(55-102) inhibits voltage-gated calcium channels.[11][12] This effect is blocked by pertussis toxin, strongly suggesting the involvement of an inhibitory G-protein (Gi/o).[3][11]
- Downstream Effects: Central administration of CART peptides leads to the phosphorylation
 of the cyclic AMP-response-element-binding protein (CREB) in hypothalamic neurons.[3][11]
 It can also activate the extracellular signal-regulated kinase (ERK) pathway, further
 supporting a GPCR-mediated signaling cascade.[3]



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Figure 2. Proposed signaling pathway for CART(55-102) via a $G_{i/o}$ -coupled receptor.

Quantitative Data Summary



The effects of centrally administered CART(55-102) have been quantified in numerous studies. The following tables summarize key findings.

Table 1: Effects of Intracerebroventricular (ICV) CART(55-102) on Food Intake in Rats

Dose (μg)	Time Point	% Reduction in Food Intake	Study Reference
1.0	6 hours	Dose-dependent decrease	[7]
2.0	6 hours	~65% reduction in licks/min	[7]
Not Specified	6 days (chronic)	Sustained inhibition	[13]

| 0.2 nmol | 1-24 hours | Significant increase (in diabetic rats, into ARC) | [9] |

Note: The effect of CART can be complex. While generally anorexic when administered into the ventricles, direct injection into specific hypothalamic nuclei in diabetic rats has shown an orexigenic effect.[9]

Table 2: Effects of Chronic ICV CART(55-102) Infusion (6 days) in Rats

Parameter	Effect in Normal Rats	Effect in Obese Rats	Study Reference
Food Intake	Marked, sustained inhibition	Marked, sustained inhibition	[1][13]
Body Weight Gain	Marked, sustained inhibition	Marked, sustained inhibition	[1][13]
Plasma Insulin	Decreased	Decreased	[1][13]
Plasma Leptin	Decreased	Decreased (normalized high levels)	[1][13]



| Lipid Oxidation | Increased (not significant) | Increased (significant) |[1][13] |

Table 3: Effects of CART(55-102) on Neuropeptide Release from Rat Hypothalamic Explants in vitro

CART(55-102) Conc.	Neuropeptide Measured	Effect	Study Reference
1, 10, 100 nM	NPY-IR	Significant increase	[5]
10 nM	Agrp(83-132)-IR	Significant increase	[5]
0.4, 4, 40 nM	NPY-IR	Significant increase	[9]

| 4 nM | AGRP-IR | Increased | [9] |

IR = Immunoreactivity

Key Experimental Protocols

Understanding the methodologies used is crucial for interpreting the data and designing future experiments.

Intracerebroventricular (ICV) Cannulation and Peptide Administration

This protocol allows for the direct delivery of substances into the brain's ventricular system, bypassing the blood-brain barrier.

- Animal Surgery: Male Sprague-Dawley or Wistar rats are anesthetized.[14][15] The animal is placed in a stereotaxic frame.
- Cannula Implantation: A guide cannula is surgically implanted into a lateral ventricle using
 precise stereotaxic coordinates.[14][15] The cannula is secured to the skull using anchor
 screws and dental acrylic.



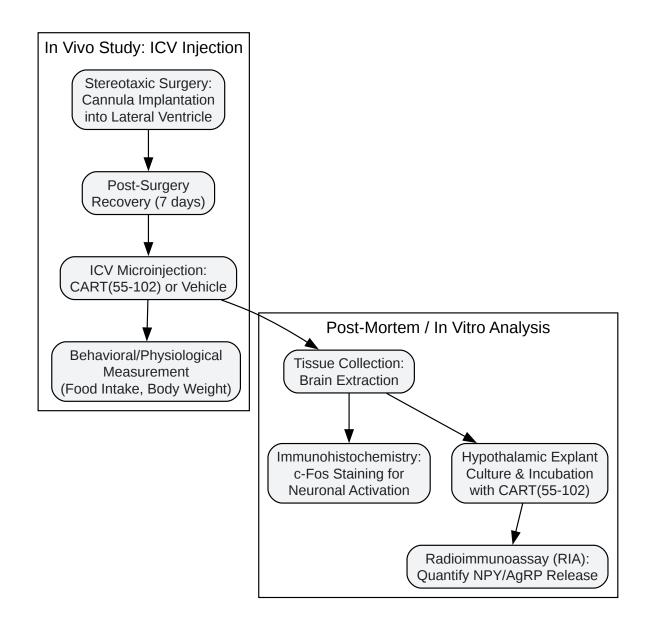
- Recovery: Animals are allowed a recovery period of approximately one week, during which they are handled daily to minimize stress.[14][15]
- Verification: Cannula placement is often verified functionally, for example, by measuring the drinking response to an angiotensin injection.[14]
- Microinjection: For experiments, an internal cannula is inserted into the guide cannula. CART(55-102) peptide, dissolved in a sterile vehicle (e.g., 0.9% saline), is infused in a small volume (e.g., 2-5 µl) over a short period.[7][16] Control animals receive an injection of the vehicle alone.

Hypothalamic Explant Culture and Radioimmunoassay (RIA)

This in vitro method is used to study the direct effects of neuropeptides on the release of other neuropeptides from hypothalamic tissue.

- Tissue Preparation: Rats are euthanized, and the brain is rapidly removed. The hypothalamus is dissected and placed in an appropriate buffer.
- Incubation: Hypothalamic explants are incubated in a series of vials containing artificial cerebrospinal fluid (aCSF). After a stabilization period, the explants are moved to vials containing the test substance (e.g., CART(55-102) at various concentrations) for a defined period (e.g., 45 minutes).[9]
- Sample Collection: The incubation medium is collected after exposure to the test substance.
- Radioimmunoassay (RIA): The concentration of the neuropeptide of interest (e.g., NPY) in the collected medium is quantified using a specific RIA.[9] This technique uses radiolabeled antigens and specific antibodies to measure the amount of peptide with high sensitivity.





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